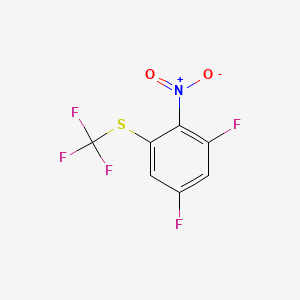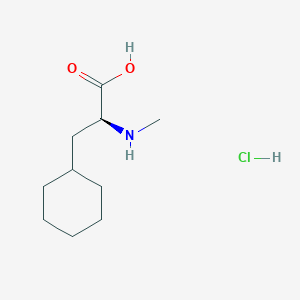
(2S)-3-cyclohexyl-2-(methylamino)propanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-cyclohexyl-2-(methylamino)propanoic acid;hydrochloride is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl group, a methylamino group, and a propanoic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-cyclohexyl-2-(methylamino)propanoic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexylamine, which undergoes a series of reactions to introduce the propanoic acid moiety.
Alkylation: Cyclohexylamine is alkylated using a suitable alkylating agent to form an intermediate compound.
Amination: The intermediate undergoes amination to introduce the methylamino group.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-cyclohexyl-2-(methylamino)propanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
(2S)-3-cyclohexyl-2-(methylamino)propanoic acid;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-3-cyclohexyl-2-(methylamino)propanoic acid;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3-(methylamino)propanoic acid hydrochloride
- 2-(methylamino)propanoic acid hydrochloride
Uniqueness
(2S)-3-cyclohexyl-2-(methylamino)propanoic acid;hydrochloride is unique due to its cyclohexyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Properties
Molecular Formula |
C10H20ClNO2 |
|---|---|
Molecular Weight |
221.72 g/mol |
IUPAC Name |
(2S)-3-cyclohexyl-2-(methylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-11-9(10(12)13)7-8-5-3-2-4-6-8;/h8-9,11H,2-7H2,1H3,(H,12,13);1H/t9-;/m0./s1 |
InChI Key |
NFRYXRPHNNVWDV-FVGYRXGTSA-N |
Isomeric SMILES |
CN[C@@H](CC1CCCCC1)C(=O)O.Cl |
Canonical SMILES |
CNC(CC1CCCCC1)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


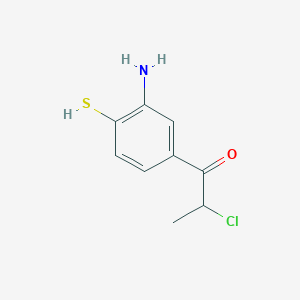
![(1S,6S,8R,10R,14S)-14-hydroxy-8,14-dimethyl-5-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradecan-4-one](/img/structure/B14044663.png)
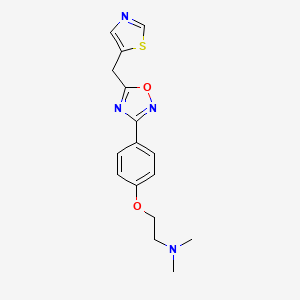

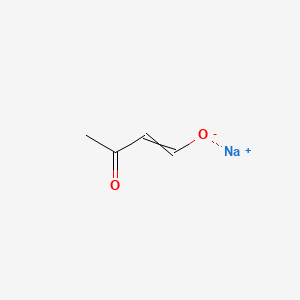


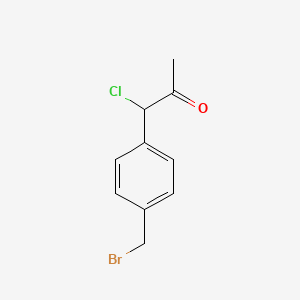
![Methyl 2-aminoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B14044707.png)
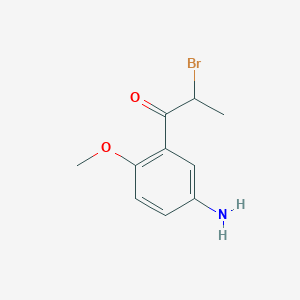
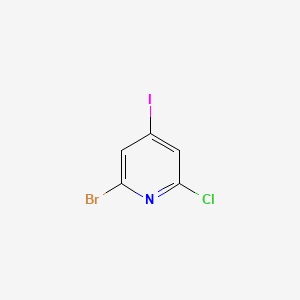
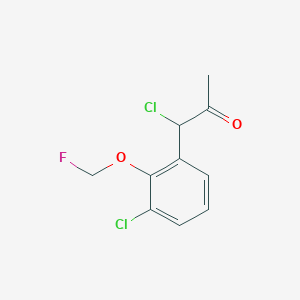
![[(1Z)-1-methoxyimino-2,3-dihydroinden-5-yl]boronic acid](/img/structure/B14044730.png)
